5-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-methyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
Benzofuran compounds, which 5-methylbenzofuran-3-carboxylic acid is a derivative of, have been found to interact with various biological targets
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of 5-Methylbenzofuran-3-carboxylic acid with its targets needs to be investigated further.
Biochemical Pathways
Benzofuran derivatives have been found to influence various biochemical pathways
Pharmacokinetics
Benzofuran derivatives have been developed with improved bioavailability, allowing for more effective dosing
Result of Action
Benzofuran derivatives have been found to have various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of 5-Methylbenzofuran-3-carboxylic acid at the molecular and cellular level would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted benzofuran derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
2-methylbenzofuran: A derivative with a methyl group at the 2-position.
5-nitrobenzofuran: A derivative with a nitro group at the 5-position.
Uniqueness
5-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzofuran ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activities .
Biological Activity
5-Methyl-1-benzofuran-3-carboxylic acid (CAS No. 6202-83-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O3, with a molecular weight of 176.17 g/mol. Its structure features a benzofuran moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C10H10O3 |
Molecular Weight | 176.17 g/mol |
CAS Number | 6202-83-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler benzofuran derivatives. Various methods have been reported, including the use of dimethyl sulfate for methylation reactions, which yield derivatives with enhanced biological properties .
Biological Activity
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study evaluated several benzofuran derivatives, including those related to this compound, against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The findings revealed that certain derivatives showed notable cytotoxic effects, with IC50 values indicating their potency against cancer cells .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds may involve apoptosis induction through caspase activation. For instance, compounds derived from benzofuran structures were shown to activate caspase 3/7 significantly in treated cancer cells, suggesting a pathway for programmed cell death . Additionally, some studies propose that these compounds may interact with genomic DNA, potentially leading to DNA intercalation and subsequent cytotoxic effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has been assessed for antimicrobial activity. Various derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 50 to 200 μg/mL against selected microbial strains .
Case Studies
- Anticancer Efficacy : A study on a series of benzofuran derivatives found that specific modifications increased their cytotoxicity against ovarian cancer cell lines (A2780). The study highlighted the importance of structural features in enhancing biological activity .
- Antimicrobial Testing : In another investigation, several benzofuran derivatives were tested against common pathogens. Compounds exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against Candida species at MIC values as low as 100 μg/mL .
Properties
IUPAC Name |
5-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOSOLQWPWTEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93670-26-9 |
Source
|
Record name | 5-methyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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